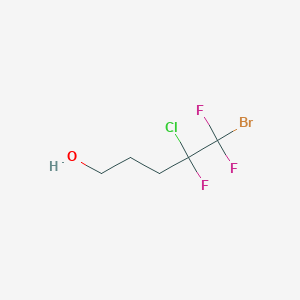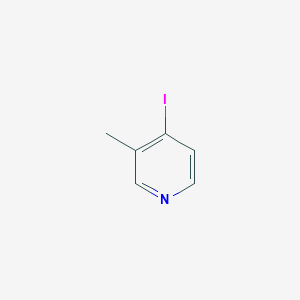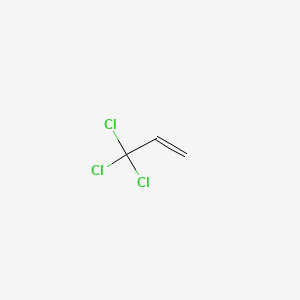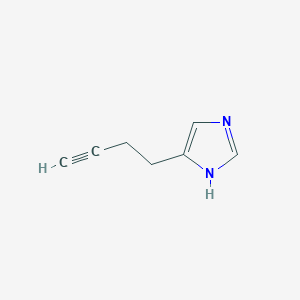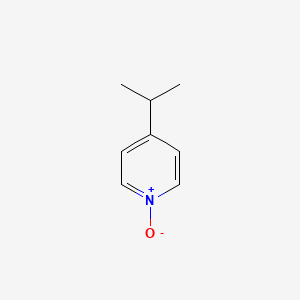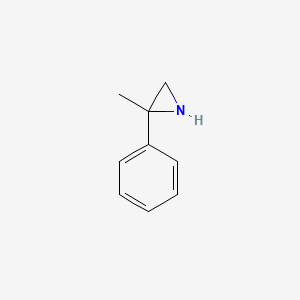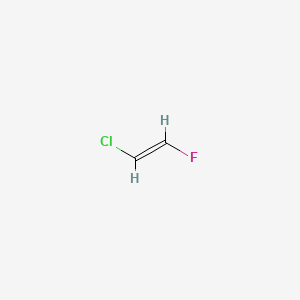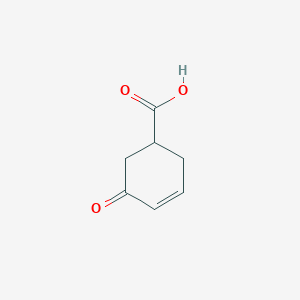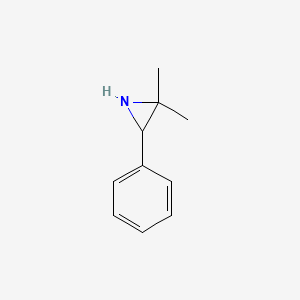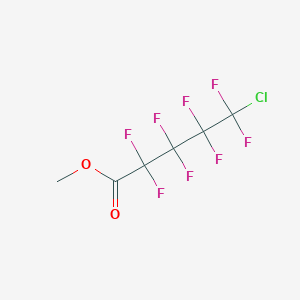
Methyl 5-chlorooctafluoropentanoate
Descripción general
Descripción
Methyl 5-chlorooctafluoropentanoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar fluorinated esters. For instance, the synthesis of various methyl chlorooctanoates is reported, which could provide insights into the synthesis of chlorinated fluorinated esters . Additionally, the use of a trifluoromethylating agent in the synthesis of organic halides is described, which might be applicable to the synthesis of methyl 5-chlorooctafluoropentanoate .
Synthesis Analysis
The synthesis of related compounds, such as the seven isomeric methyl chlorooctanoates, has been achieved, and the spectral characteristics of these compounds have been studied . Moreover, the synthesis of methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a trifluoromethylating agent, suggests a potential route for introducing fluorine into organic molecules, which could be adapted for the synthesis of methyl 5-chlorooctafluoropentanoate .
Molecular Structure Analysis
The molecular structure of methyl 5-chlorooctafluoropentanoate can be inferred to some extent from the related compounds. For example, the 13C NMR parameters presented for the methyl chlorooctanoates provide a basis for understanding the electronic environment of carbon atoms in chlorinated esters . This information could be extrapolated to predict the NMR characteristics of methyl 5-chlorooctafluoropentanoate.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of methyl 5-chlorooctafluoropentanoate. However, the reported scrambling of hydrogen/chlorine and the chain carbons in the mass spectra of methyl chlorooctanoates could be relevant to the mass spectrometric analysis of methyl 5-chlorooctafluoropentanoate . The trifluoromethylating agent described could also be used to introduce trifluoromethyl groups into other organic molecules, which may be a reaction type that methyl 5-chlorooctafluoropentanoate could undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 5-chlorooctafluoropentanoate are not directly discussed in the provided papers. However, the coherent set of 13C NMR parameters for the methyl chlorooctanoates series, except for three values, could help predict the NMR properties of methyl 5-chlorooctafluoropentanoate . The synthesis and reactivity of the trifluoromethylating agent also provide some insight into the reactivity of fluorinated esters, which could be related to the physical and chemical properties of methyl 5-chlorooctafluoropentanoate .
Aplicaciones Científicas De Investigación
Derivatization Techniques in Analytical Chemistry : The study by Kubwabo et al. (2009) discusses an improved derivatization technique for the quantification of Mutagen X in drinking water, using N-methyl-bis-trifluoroacetamide (MBTFA) for gas chromatography-mass spectrometry determination. This highlights the role of fluorinated derivatization agents in enhancing analytical methods for detecting low-concentration compounds in environmental samples Kubwabo et al., 2009.
Oxidation of Biodiesel Fuels : The research by Herbinet et al. (2009) on the detailed chemical kinetic mechanisms for the oxidation of biodiesel fuels points towards the significance of studying the combustion properties of various esters, including fluorinated and chlorinated variants. This work provides a basis for understanding how methyl 5-chlorooctafluoropentanoate might behave under similar conditions Herbinet, Pitz, & Westbrook, 2009.
Environmental Degradation Studies : Patil and Gogate (2012) investigate the degradation of methyl parathion using hydrodynamic cavitation, which could offer insights into environmental degradation processes relevant to persistent chlorinated and fluorinated compounds. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and for developing remediation strategies Patil & Gogate, 2012.
Epigenetic Modifications : Tahiliani et al. (2009) explore the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, highlighting the importance of chemical modifications in biological systems. Research on fluorinated and chlorinated compounds often intersects with studies on their biological effects, including potential roles in epigenetic regulation Tahiliani et al., 2009.
Antimicrobial and Cytotoxic Activity : The synthesis and biological evaluation of novel chemical compounds, as discussed by Noolvi et al. (2014), often involve fluorinated and chlorinated derivatives to explore their antimicrobial and cytotoxic activities. Such studies are fundamental in pharmaceutical research and development Noolvi et al., 2014.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF8O2/c1-17-2(16)3(8,9)4(10,11)5(12,13)6(7,14)15/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUHHLEYWWLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382108 | |
| Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chlorooctafluoropentanoate | |
CAS RN |
261503-67-7 | |
| Record name | Methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






